An In-Depth Technical Guide to 7-Octenenitrile: Structure, Properties, and Applications
An In-Depth Technical Guide to 7-Octenenitrile: Structure, Properties, and Applications
Introduction
7-Octenenitrile (CH₂=CH(CH₂)₅C≡N) is a bifunctional linear C8 molecule featuring a terminal alkene and a nitrile group. This unique combination of reactive sites makes it a valuable and versatile building block in modern organic synthesis. Its ability to undergo independent or concerted reactions at either functional group opens pathways to a diverse range of more complex molecules, including amines, carboxylic acids, ketones, and various heterocyclic structures. This guide provides a comprehensive technical overview of 7-octenenitrile, designed for researchers, chemists, and drug development professionals who seek to leverage its chemical potential. We will explore its core chemical properties, spectroscopic signature, reactivity, synthesis, and key applications, offering field-proven insights into its practical use.
Molecular Structure and Identification
The structure of 7-octenenitrile consists of an eight-carbon chain with a carbon-nitrogen triple bond (nitrile) at position 1 and a carbon-carbon double bond (alkene) at position 7.
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Molecular Formula : C₈H₁₃N[1]
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IUPAC Name : oct-7-enenitrile[1]
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CAS Number : 5048-29-3[1]
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Synonyms : 7-octenonitrile, oct-7-enenitrile, 7-octene-1-nitrile[1]
Caption: 2D skeletal structure of 7-octenenitrile.
Physicochemical Properties
The physical properties of 7-octenenitrile are dictated by its medium-length alkyl chain and the polar nitrile group. While extensive experimental data is not widely published, the following table summarizes key computed and expected properties.
| Property | Value | Source |
| Molecular Weight | 123.20 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₃N | PubChem[1] |
| Boiling Point | ~195-205 °C | Estimated based on similar nitriles |
| Density | ~0.82 g/mL | Estimated based on similar nitriles |
| XLogP3 | 2.5 | PubChem (Computed)[1] |
| Appearance | Colorless liquid | Expected |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | Expected |
Spectroscopic Analysis for Structure Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of 7-octenenitrile. The key features to identify in each spectrum are derived from its two primary functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 7-octenenitrile is distinguished by two characteristic, sharp peaks in relatively uncluttered regions of the spectrum.
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C≡N Stretch : A sharp, strong absorption peak is expected around 2260-2240 cm⁻¹ . This peak is highly indicative of a saturated aliphatic nitrile.[2]
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C=C Stretch : A medium-intensity peak appears around 1640 cm⁻¹ due to the terminal alkene stretch.
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=C-H Stretch : A peak of medium intensity is expected just above 3000 cm⁻¹, typically around 3080 cm⁻¹ , corresponding to the vinylic C-H bonds.[3]
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C-H Stretches : Aliphatic C-H stretching from the methylene groups will appear as strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
| Protons (Position) | Approx. δ (ppm) | Multiplicity | Integration | Notes |
| H₂CH - (C7) | 5.7 - 5.9 | ddt | 1H | Complex multiplet due to coupling with terminal =CH₂ and adjacent -CH₂- |
| H₂ C= (C8) | 4.9 - 5.1 | m | 2H | Two distinct multiplets for the two non-equivalent terminal vinylic protons. |
| -CH₂-C≡N (C2) | 2.3 - 2.4 | t | 2H | Triplet, deshielded by the electron-withdrawing nitrile group. |
| =CH-CH₂ - (C6) | 2.0 - 2.2 | q | 2H | Quartet, deshielded by the adjacent double bond. |
| -(CH₂)₃- (C3, C4, C5) | 1.4 - 1.7 | m | 6H | Overlapping multiplets for the central aliphatic chain. |
¹³C NMR: The carbon spectrum confirms the carbon backbone and functional groups.
| Carbon (Position) | Approx. δ (ppm) | Notes |
| -C ≡N (C1) | 119 - 121 | Quaternary carbon, often a weak signal.[4] |
| H₂C=C H- (C7) | ~138 | Deshielded alkene carbon. |
| C H₂= (C8) | ~115 | Shielded terminal alkene carbon. |
| =CH-C H₂- (C6) | 30 - 35 | Allylic carbon. |
| -C H₂-C≡N (C2) | 16 - 18 | Carbon alpha to the nitrile. |
| -(C H₂)₃- (C3, C4, C5) | 25 - 30 | Aliphatic carbons of the main chain. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.
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Molecular Ion (M⁺) : A peak at m/z = 123 corresponding to the molecular weight of C₈H₁₃N.[1]
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Key Fragments : The NIST GC-MS data shows major peaks at m/z = 55, 94, and 41.[1]
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m/z = 94 : Loss of an ethyl radical (•CH₂CH₃, 29 Da), likely following rearrangement.
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m/z = 55 : Often corresponds to a C₄H₇⁺ fragment, potentially from cleavage in the middle of the alkyl chain.
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m/z = 41 : A very common fragment corresponding to the allyl cation (C₃H₅⁺), which can be readily formed by cleavage at the C5-C6 bond (beta to the double bond), a highly favorable fragmentation pathway.[5]
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Reactivity and Synthetic Utility
The value of 7-octenenitrile lies in the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations.
Caption: Key reaction pathways available for 7-octenenitrile.
Reactions of the Nitrile Group
The nitrile group is a versatile precursor to several important nitrogen-containing functionalities.
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Hydrolysis : Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (7-octenoic acid). Milder conditions can be used to stop the reaction at the intermediate amide stage (7-octenamide).[6]
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Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (8-amino-1-octene).[7]
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Organometallic Addition : Grignard reagents (R-MgX) or organolithium reagents add to the electrophilic nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone .[7] This is a powerful C-C bond-forming reaction.
Reactions of the Alkene Group
The terminal double bond undergoes typical electrophilic addition and oxidation reactions.
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Hydrogenation : Catalytic hydrogenation (e.g., H₂ over Pd/C) selectively reduces the alkene to an alkane, yielding octanenitrile . This reaction is generally performed under conditions that do not affect the nitrile group.
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Halogenation : Addition of halogens like Br₂ or Cl₂ across the double bond results in the corresponding 7,8-dihalooctanenitrile .
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Oxidative Cleavage : Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond to yield heptanal and formaldehyde.
Synthesis and Manufacturing
A common and logical laboratory-scale synthesis of 7-octenenitrile starts from the commercially available alcohol, 7-octen-1-ol.[7][8] The synthesis is a two-step process involving the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source.
Caption: General synthetic workflow for 7-octenenitrile.
Representative Experimental Protocol: Synthesis from 8-Bromo-1-octene
Causality: This protocol is based on the classic Sₙ2 displacement of a halide by a cyanide anion, a robust and widely used method for nitrile synthesis.[9] 8-Bromo-1-octene is chosen as the substrate as it can be readily prepared from 7-octen-1-ol. A polar aprotic solvent like DMSO is used to enhance the nucleophilicity of the cyanide ion and accelerate the reaction.
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Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-bromo-1-octene (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO).
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Reagent Addition : Add sodium cyanide (NaCN, 1.2 eq) to the solution. Note: NaCN is highly toxic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
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Reaction : Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
-
Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.
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Final Product : Purify the crude product by vacuum distillation to yield 7-octenenitrile as a colorless liquid.
Applications in Drug Development and Research
The nitrile group is a well-established pharmacophore and a versatile synthetic handle in medicinal chemistry.[10] While 7-octenenitrile itself is not an active pharmaceutical ingredient, it serves as a key intermediate for synthesizing more complex molecular scaffolds.
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Bioisostere : The nitrile group can act as a bioisostere for a carbonyl group or a terminal alkyne, offering different hydrogen bonding capabilities and metabolic stability.[10]
-
Metabolic Stability : The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Synthetic Intermediate : As demonstrated in the reactivity section, 7-octenenitrile can be converted into long-chain unsaturated amines, amides, and carboxylic acids. These structures are prevalent in lipids, signaling molecules, and polymer precursors, making it a valuable starting material for their synthesis.
Safety and Handling
7-Octenenitrile must be handled with care, recognizing the hazards associated with aliphatic nitriles.
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Toxicity : Nitriles are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. The primary toxic mechanism involves the potential metabolic release of cyanide ions. Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
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Handling : Avoid contact with strong acids or strong oxidizing agents. Upon heating or in the presence of acid, nitriles can decompose to release highly toxic hydrogen cyanide gas.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
7-Octenenitrile is a functionally rich molecule that offers significant strategic advantages in multi-step organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to diverse molecular architectures. A thorough understanding of its spectroscopic properties is key to its successful use and characterization, while strict adherence to safety protocols is paramount during its handling. For researchers in drug discovery and materials science, 7-octenenitrile represents a potent and versatile tool for the construction of novel and valuable compounds.
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